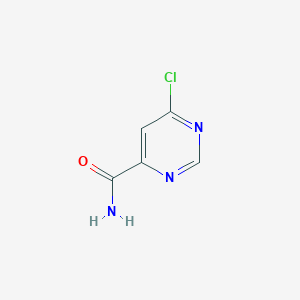

6-Chloropyrimidine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHJFIXIQDWTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81333-06-4 | |

| Record name | 6-chloropyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Chloropyrimidine 4 Carboxamide

Precursor Synthesis Strategies for 6-Chloropyrimidine-4-carboxamide

The formation of the core structure of this compound relies on several key precursor strategies. These methods are designed to efficiently assemble the substituted pyrimidine (B1678525) ring system, positioning the necessary functional groups for the final conversion to the target molecule.

Derivation from Dichloropyrimidine Intermediates

An alternative strategy employs dichloropyrimidine intermediates, such as derivatives of 2,4-dichloropyrimidine-6-carboxylic acid. This pathway relies on the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for selective chemical modifications. For instance, a synthetic route can begin with methyl 2,4-dichloropyrimidine-6-carboxylate. scispace.com The process typically involves a selective nucleophilic displacement of one of the chloro groups, followed by hydrogenation to remove the second chloro group. scispace.com The resulting ester is then hydrolyzed to the carboxylic acid, which can be converted to the target carboxamide. This approach demonstrates the versatility of dichlorinated pyrimidines in constructing specifically substituted pyrimidine scaffolds. The general order of reactivity for nucleophilic aromatic substitution on pyrimidine halides is C4(6) > C2 >> C5, a principle that guides the regioselectivity of these syntheses.

Hydrolysis of Cyano Precursors

The hydrolysis of a cyano (nitrile) group at the C4 position of the pyrimidine ring presents another viable route to the carboxamide. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds in stages, with the nitrile first hydrolyzing to the primary amide. libretexts.org If the reaction is allowed to continue, especially under harsh conditions, the amide can be further hydrolyzed to the carboxylic acid. libretexts.orgyoutube.com

Therefore, careful control of reaction conditions is crucial to isolate the desired carboxamide intermediate. For example, the synthesis of pyrimidine-5-carboxamide has been achieved by reacting the corresponding pyrimidine-5-carbonitrile with concentrated sulfuric acid. This method, while demonstrated at a different position, establishes the principle of using strong acid to convert a cyanopyrimidine to a pyrimidine carboxamide. kthmcollege.ac.in Both acid and base-catalyzed mechanisms involve the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, leading to the formation of the amide. libretexts.org

| Reagent/Condition | Product Stage | Reference |

| Dilute Acid (e.g., HCl), Heat | Carboxylic Acid (via Amide) | libretexts.org |

| Alkali (e.g., NaOH), Heat | Carboxylate Salt (via Amide) | libretexts.org |

| Conc. Sulfuric Acid | Carboxamide | kthmcollege.ac.in |

Chlorination Protocols for Pyrimidine Scaffolds

Chlorination is a fundamental step for installing the chloro-substituent onto the pyrimidine ring, typically by converting a hydroxyl group (or its keto tautomer, a pyrimidone) into a chloride. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). libretexts.orgbu.edu.eg The reaction generally involves heating the corresponding hydroxypyrimidine substrate in the presence of POCl₃. kthmcollege.ac.in

This protocol is widely applicable for the synthesis of various chloropyrimidines. kthmcollege.ac.inbu.edu.eg For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) is readily converted to 2,4-diamino-6-chloropyrimidine by treatment with POCl₃ at elevated temperatures. kthmcollege.ac.in Modern variations of this procedure have been developed to improve efficiency and reduce environmental impact. One such method involves a solvent-free reaction using an equimolar amount of POCl₃ in a sealed reactor, which offers high yields and simplifies the work-up process.

Carboxamidation Techniques for this compound Formation

The final and crucial step in the synthesis is the formation of the amide bond, a reaction known as carboxamidation. This is typically accomplished by activating the precursor carboxylic acid to facilitate its reaction with an amine.

Amide Coupling Reactions Utilizing Standard Reagents (e.g., HATU)

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. scispace.com The process involves the condensation of a carboxylic acid and an amine, which requires the activation of the carboxylic acid to form a reactive intermediate. A wide array of coupling reagents has been developed to facilitate this transformation efficiently.

For the synthesis of this compound and its derivatives from 6-chloropyrimidine-4-carboxylic acid, the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective. scispace.com The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF). scispace.com

The mechanism involves the reaction of the carboxylic acid with HATU to generate a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by ammonia (B1221849) or a primary amine to form the stable amide bond, yielding the final product. scispace.com

Table of Reagents for Carboxamidation:

| Reagent | Full Name | Base | Solvent |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | DIPEA | DMF |

Alternative Amide Bond Formation Methodologies

The synthesis of this compound, a crucial step in the development of various chemical entities, traditionally relies on the formation of an amide bond between a carboxylic acid and an amine. While classical methods involving stoichiometric activating agents are common, newer, more efficient methodologies are continually being explored.

One prevalent alternative involves the use of coupling reagents to facilitate the reaction between 6-chloropyrimidine-4-carboxylic acid and an appropriate amine. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are frequently employed. nih.gov In this approach, HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and a solvent such as dimethylformamide (DMF), activates the carboxylic acid, enabling its reaction with an amine to form the desired carboxamide. nih.gov Another long-standing coupling reagent is Dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to form an O-acylurea intermediate that subsequently reacts with the amine. luxembourg-bio.com

Enzyme-catalyzed synthesis presents a green alternative for amide bond formation, offering high atom economy and environmentally friendly reaction conditions. unimi.it Additionally, methods that avoid traditional coupling reagents altogether are gaining traction. One such strategy involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine to form the amide bond. nih.gov This can be performed as a one-pot synthesis, often in water, aligning with the principles of green chemistry. nih.gov

Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic evaluation of solvents, catalysts, temperature, and pressure, followed by robust isolation and purification protocols.

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly influences the reaction rate and outcome. Polar aprotic solvents are commonly used for amide bond formation.

| Solvent/Catalyst System | Reactants | Typical Conditions | Reference |

| DMF / HATU / DIPEA | 6-chloropyrimidine-4-carboxylic acid, amine | Room temperature, overnight stirring | nih.gov |

| THF / DIPEA | 6-chloropyrimidin-4-amine, benzoyl chloride | 50 °C, 12 hours | nih.gov |

| i-PrOH / DIPEA | Amine, chloro-pyrimidine intermediate | 100 °C, 4 hours | nih.gov |

| Boric acid, borate (B1201080) esters | Carboxylic acid, amine | Suitable for scale-up | ucl.ac.uk |

Recent advancements in green chemistry advocate for the use of more environmentally benign solvents like 2-Me-THF or even water. unimi.itnih.gov Catalytic methods employing boric acid, borate esters, or simple boronic acids have been shown to be particularly efficient for scale-up. ucl.ac.uk For the synthesis of related 2,4-diamino-6-chloropyrimidine, phosphorus oxychloride (POCl₃) is often used not just as a reagent but also as a solvent. google.commdpi.com

Temperature and Pressure Control

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction kinetics and minimize side-product formation. Amide coupling reactions are conducted over a wide range of temperatures. For instance, the initial activation of the carboxylic acid with HATU is often performed for a short period (e.g., 10 minutes) before adding the amine and allowing the reaction to proceed at room temperature overnight. nih.gov In other synthetic routes involving nucleophilic substitution on the pyrimidine ring, temperatures can range from 50 °C to 100 °C. nih.gov The synthesis of 2,4-diamino-6-chloropyrimidine from its hydroxy precursor using POCl₃ is typically carried out at elevated temperatures, such as 97-105 °C, for several hours. google.commdpi.com Most of these syntheses are conducted at atmospheric pressure.

Isolation and Purification Protocols

Effective isolation and purification are essential to obtain this compound of high purity. Common laboratory and industrial protocols include:

Precipitation/Recrystallization : The final product can often be isolated by precipitation with water and then purified by recrystallization from suitable solvents like ethanol (B145695) or ethanol-water mixtures. nih.govkuey.net

Solvent Extraction : The product can be extracted from the reaction mixture using an organic solvent such as ethyl acetate (B1210297) (EtOAc). The organic layer is then washed successively with aqueous solutions (e.g., 10% LiCl, saturated NaHCO₃, brine) to remove impurities. nih.gov

Chromatography : For high purity requirements, silica (B1680970) flash chromatography is a common purification technique. nih.gov

Filtration : In cases where a solid product or by-product is formed, filtration is a simple and effective separation method. For example, the by-product dicyclohexylurea (DCU) from DCC-mediated couplings is often insoluble and can be removed by filtration. luxembourg-bio.com After chlorination with POCl₃, the reaction is often quenched, and the resulting solid hydrochloride salt is isolated by filtration before neutralization. google.compatsnap.com

Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Key considerations include process efficiency, cost-effectiveness, and safety. While many amide bond formation methods use stoichiometric activating agents, these are often of high molecular weight and generate significant waste, which is undesirable for large-scale production. ucl.ac.uk

Catalytic methods are generally preferred for industrial applications due to lower waste generation and cost. ucl.ac.uk Boron-based catalysts, such as boric acid and borate esters, have demonstrated high efficiency on a gram scale and are considered suitable for scale-up. ucl.ac.uk The choice of solvents is also critical; solvents that are suitable for scale-up, such as toluene (B28343) or TAME, are preferred over more hazardous options. ucl.ac.uk The process mass intensity (PMI), a metric that quantifies the mass of raw materials per mass of product, is a key indicator of the "greenness" and efficiency of a process, with lower values being more favorable for industrial production. unimi.itucl.ac.uk For instance, a typical large-scale amidation might have a PMI benchmark of 45. ucl.ac.uk

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. kuey.netresearchgate.net These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. kuey.netrasayanjournal.co.in

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents : Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. kuey.netrasayanjournal.co.in

Catalysis : Employing catalysts, especially recyclable heterogeneous catalysts and biocatalysts, can improve reaction yields, reduce reaction times, and simplify product purification. kuey.netkuey.netresearchgate.net

Energy-Efficient Methods : Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly shorten reaction times and increase yields. kuey.netresearchgate.netrasayanjournal.co.in

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. unimi.it Direct catalytic amidation, which avoids high-molecular-weight coupling reagents, is an example of a more atom-economical approach. ucl.ac.uk

Solvent-Free Reactions : Conducting reactions in the absence of a solvent can lead to cleaner reactions, higher yields, and simpler workup procedures. researchgate.netrasayanjournal.co.in

The integration of these green chemistry principles offers a pathway to develop more sustainable and efficient methods for the production of this compound. kuey.netresearchgate.net

Enzymatic Carboxylation Potential

Enzymatic carboxylation, the fixation of carbon dioxide into an organic substrate catalyzed by an enzyme, represents a green and highly selective synthetic strategy. researchgate.net While direct enzymatic carboxylation of a precursor to yield this compound has not been extensively reported in the literature, the potential of this approach can be explored by examining the broader field of biocatalytic carboxylation.

(De)carboxylases are a class of enzymes that catalyze the reversible addition or removal of a carboxyl group from a substrate. researchgate.net The application of these enzymes for carboxylation reactions is often thermodynamically challenging. researchgate.net However, various strategies have been developed to overcome these limitations, such as using high concentrations of CO2 (or bicarbonate), employing co-solvents to modify the reaction environment, or coupling the reaction to a thermodynamically favorable step. researchgate.net

For a hypothetical enzymatic carboxylation to produce a precursor to this compound, a suitable enzyme would need to recognize a 6-chloropyrimidine scaffold and catalyze the addition of a carboxyl group at the 4-position. The challenges would include enzyme discovery or engineering to achieve the desired regioselectivity and catalytic efficiency on a non-natural, halogenated substrate.

Hypothetical Research Findings on Enzymatic Carboxylation:

| Enzyme Class | Substrate Scope | Potential for this compound Synthesis | Key Challenges |

| Carboxylases | Often specific to their natural substrates. | Low, without significant protein engineering. | Substrate specificity, enzyme stability in the presence of chlorinated compounds. |

| Decarboxylases (in reverse) | Can be driven towards carboxylation under specific conditions. | Moderate, would require extensive screening and optimization. | Unfavorable thermodynamics, low reaction rates. |

It is important to note that the uncatalyzed decarboxylation of some carboxy-pyrimidines is remarkably slow, highlighting the significant rate acceleration provided by enzymes. nih.gov This suggests that a suitably engineered enzyme could, in principle, provide an efficient route for carboxylation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. rsc.orgscitube.io A multi-step continuous flow synthesis of this compound can be envisioned based on known pyrimidine synthesis pathways.

A hypothetical continuous flow setup could consist of the following stages:

Ring Formation: Reactants for the pyrimidine ring synthesis are mixed and passed through a heated reactor coil to facilitate the initial cyclization.

Chlorination: The output from the first stage is mixed with a chlorinating agent in a second reactor. The precise control of temperature and residence time in a flow reactor is particularly beneficial for potentially hazardous chlorination reactions.

Amidation: The chlorinated intermediate is then reacted with an ammonia source in a subsequent reactor to form the final carboxamide product.

In-line Purification: The product stream could be passed through a purification unit, such as a column with a scavenger resin, to remove unreacted reagents and byproducts. scitube.io

Illustrative Data for a Hypothetical Continuous Flow Synthesis:

| Parameter | Stage 1: Ring Formation | Stage 2: Chlorination | Stage 3: Amidation |

| Reactor Type | Heated Coil | Microreactor | Packed-Bed Reactor |

| Temperature (°C) | 80 - 120 | 20 - 40 | 50 - 70 |

| Residence Time (min) | 10 - 20 | 2 - 5 | 15 - 30 |

| Reagents | Pyrimidine precursors | POCl₃ or similar | NH₃ in a suitable solvent |

| Hypothetical Yield (%) | > 90 (intermediate) | > 85 (intermediate) | > 80 (final product) |

The use of computational fluid dynamics (CFD) could aid in the design and optimization of such a continuous flow reactor system by simulating reaction conditions and predicting outcomes, thereby reducing the need for extensive experimentation. rsc.org This approach aligns with the broader trend of revolutionizing pharmaceutical production through safer, more efficient, and sustainable manufacturing processes. scitube.io

Chemical Reactivity and Transformation Mechanisms of 6 Chloropyrimidine 4 Carboxamide

The chemical behavior of 6-chloropyrimidine-4-carboxamide is characterized by two main sites of reactivity: the C-6 chloro substituent, which is susceptible to nucleophilic attack, and the carboxamide moiety, which can undergo various transformations.

Nucleophilic Substitution Reactions at the C-6 Chloro Position

The chlorine atom at the C-6 position of the pyrimidine (B1678525) ring is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is the most widely exploited reaction pathway for the derivatization of this scaffold.

The displacement of the 6-chloro group with a variety of amines is a common and efficient method for creating diverse libraries of pyrimidine derivatives. acs.orgnih.govacs.org These reactions are typically performed by heating the chloropyrimidine with the desired amine, often in the presence of a base to neutralize the HCl generated during the reaction.

Research has shown that both primary and secondary amines, including aliphatic and aromatic amines, can be used as nucleophiles. acs.orgacs.org For example, in the synthesis of novel antitubercular agents, the 6-chloro group was displaced by various amines by heating in isopropanol (B130326) in the presence of triethylamine (B128534). acs.org Similarly, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the 6-chloro substituent was substituted with different amines, including morpholine (B109124) and (S)-3-hydroxypyrrolidine, often requiring high temperatures or microwave irradiation. acs.orgnih.gov

Palladium-catalyzed amination has also been employed, providing a highly regioselective method for coupling with aliphatic secondary amines and anilines, using a base such as lithium bis(trimethylsilyl)amide (LiHMDS). acs.org In some cases, reactions with aromatic amines can proceed efficiently without a catalyst. acs.org

| Reactant | Amine Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-chloropyrimidine-4-carboxylic acid derivative | Various amines | i-PrOH, Et3N, 100 °C | 6-aminopyrimidine-4-carboxamide (B11764704) derivatives | acs.orgnih.gov |

| 2,6-dichloropyrimidine-4-carboxamide derivative | Morpholine | DiPEA, high temp/μW | 2-chloro-6-morpholinopyrimidine-4-carboxamide derivative | acs.org |

| N-(cyclopropylmethyl)-2-chloro-6-morpholinopyrimidine-4-carboxamide | (S)-3-phenylpiperidine | DiPEA, 160 °C, μW | N-(cyclopropylmethyl)-6-morpholino-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | 6-Aryl-4-amino-2-chloropyrimidine | acs.org |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Various amines | Et3N, solvent-free, fusion | 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines | researchgate.net |

Besides amines, other nucleophiles such as alkoxides and thiolates can displace the C-6 chloro group. The reaction of chloropyrimidines with alkoxides, like sodium methoxide (B1231860) in methanol (B129727), readily yields the corresponding methoxypyrimidines. thieme-connect.de The reactivity of di- and trichloropyrimidines can show remarkable selectivity. For instance, 4,6-dichloropyrimidine (B16783) reacts with sodium methoxide to selectively yield 4-chloro-6-methoxypyrimidine, indicating the high reactivity of this position. thieme-connect.de While less specifically documented for this compound, this general reactivity pattern is well-established for the chloropyrimidine core. thieme-connect.descialert.net

Thiolation, the displacement by a sulfur nucleophile, is another viable transformation. Although direct examples on this compound are scarce in the reviewed literature, related structures like 2-amino-4,6-dichloropyrimidine undergo reactions to introduce sulfur-containing moieties. researchgate.net The synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol has also been reported, indicating that chloro- and amino-substituted pyrimidines can be functionalized with thiol groups. researchgate.net

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Sodium methoxide | Methanol, warming | 4-Chloro-6-methoxypyrimidine | thieme-connect.de |

| 2-Bromo-4-chloro-5-ethoxypyrimidine | Ethanol (B145695) | Ethanolysis | 2-Bromo-4,5-diethoxypyrimidine | scialert.net |

In pyrimidine systems with multiple chloro-substituents, the regioselectivity of nucleophilic substitution is a critical consideration. The pyrimidine ring's nitrogen atoms influence the electrophilicity of the carbon atoms. Generally, the C-4 and C-6 positions are more electrophilic and thus more reactive towards nucleophiles than the C-2 position. acs.orgacs.orgnih.gov For example, the reaction of 2,6-dichloropyrimidine-4-carbonyl chloride derivatives with various nucleophiles results in regioselective substitution at the more electrophilic C-4 chloro position. acs.orgnih.gov

Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been shown to strongly favor the formation of the C-4 substituted product over the C-2 isomer. acs.org This high regioselectivity is a key advantage for synthetic strategies.

Stereoselectivity has also been observed in these substitution reactions. When a chiral nucleophile is used, the stereochemistry can be retained in the product. For instance, the Pd-catalyzed amination of a dichloropyrimidine with chiral (S)-2-methyl piperazine (B1678402) proceeded with a 99:1 regioselectivity for the C-4 position and with essentially no loss of the amine's enantiomeric purity. acs.org This indicates that the catalytic cycle is faster than processes that could lead to epimerization. acs.org

Reactions Involving the Carboxamide Moiety

The carboxamide group at the C-4 position offers another handle for chemical modification, although it is generally less reactive than the C-6 chloro group.

While this compound is a primary amide, a common synthetic strategy involves starting with the corresponding carboxylic acid or its ester, performing transformations on the pyrimidine ring, and then forming the final amide bond. acs.orgacs.org This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.

The synthesis typically involves the hydrolysis of a methyl or ethyl ester to the free carboxylic acid, often using a base like lithium hydroxide (B78521) (LiOH). acs.orgnih.govacs.org The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents. acs.orgacs.org One of the most frequently used coupling agents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), usually in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) in a polar aprotic solvent like dimethylformamide (DMF). acs.orgnih.govacs.org

| Carboxylic Acid Precursor | Amine | Coupling Reagent/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 6-aminopyrimidine-4-carboxylic acid derivative | Various amines | HATU/DIPEA | DMF | Substituted 6-aminopyrimidine-4-carboxamide | acs.orgnih.gov |

| 6-morpholinopyrimidine-4-carboxylic acid derivative | N-methylphenethylamine | HATU/DIPEA | DMF | Substituted 6-morpholinopyrimidine-4-carboxamide | acs.org |

The hydrolysis of the carboxamide group back to the carboxylic acid is a possible transformation, although it generally requires harsh conditions (strong acid or base and high temperatures) which might not be compatible with other functional groups on the pyrimidine ring. In the context of the reviewed literature for this compound and its derivatives, this reaction is not a commonly reported synthetic step. Instead, the hydrolysis of the corresponding ester functionality to yield the carboxylic acid is a much more prevalent and synthetically useful transformation. acs.orgacs.orggoogle.com This ester hydrolysis is typically achieved under mild basic conditions, for example, using lithium hydroxide in a mixture of THF and water at room temperature, which preserves the integrity of the pyrimidine core and other substituents. acs.orggoogle.com

Modification of the Amide Nitrogen (e.g., N-alkylation, acylation)

The amide functional group of this compound presents a site for further molecular elaboration through reactions on the amide nitrogen. These modifications, primarily N-alkylation and N-acylation, allow for the introduction of a wide array of substituents, thereby modulating the compound's properties.

N-Alkylation: The direct N-alkylation of the primary carboxamide of this compound can be challenging but is a potential pathway for derivatization. While direct examples on this specific substrate are not extensively documented in the provided literature, the principles of amide alkylation suggest it can be achieved under specific conditions. Generally, this transformation requires the deprotonation of the amide N-H bond using a suitable base, followed by reaction with an alkylating agent. The reactivity of related pyrimidine systems, such as pyrimidinones, where N-alkylation is a common strategy, supports this possibility. nih.gov For instance, N-alkylation of pyrimidin-4(3H)-one scaffolds is often achieved using standard alkylation conditions with alkyl halides in the presence of a base. nih.gov

N-Acylation: The introduction of an acyl group onto the amide nitrogen (N-acylation) is another key modification. This reaction transforms the primary amide into an imide derivative. The acylation can be performed using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to facilitate the reaction. google.comsmolecule.com This modification can be used to introduce further functional handles or to alter the electronic properties of the carboxamide group. For example, in related systems, the reaction of a primary amide with benzoyl chloride in the presence of a base leads to the corresponding N-benzoyl derivative. nih.gov

The table below summarizes the potential transformations of the amide nitrogen.

| Transformation | Reagents & Conditions | Product Type | Notes |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-6-chloropyrimidine-4-carboxamide | Introduces an alkyl group (R) onto the amide nitrogen. |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl-6-chloropyrimidine-4-carboxamide | Introduces an acyl group (RCO) onto the amide nitrogen. |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which generally makes it resistant to electrophilic aromatic substitution (SEAr) reactions. researchgate.net The reactivity is further diminished in this compound due to the presence of two electron-withdrawing groups: the chloro substituent at C-6 and the carboxamide substituent at C-4. These groups deactivate the ring towards attack by electrophiles.

Electrophilic substitution on the pyrimidine nucleus, when it does occur, typically happens at the C-5 position, which is the most electron-rich carbon atom in the ring. researchgate.net However, successful electrophilic substitutions on pyrimidines usually necessitate the presence of strong electron-donating (activating) groups on the ring, a condition that is not met by this compound. researchgate.net Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are expected to proceed with low efficiency, if at all. wikipedia.org The presence of multiple activating groups is often a prerequisite for the successful introduction of an electrophile onto the pyrimidine ring. researchgate.net

Therefore, direct electrophilic aromatic substitution is not a synthetically viable pathway for the functionalization of this compound under standard laboratory conditions.

Oxidation and Reduction Pathways of this compound

The this compound molecule offers distinct sites for oxidation and reduction reactions, leading to important structural modifications.

Oxidation Pathways: The most common oxidation pathway for pyrimidine derivatives involves the nitrogen atoms of the heterocyclic ring, leading to the formation of N-oxides. clockss.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA). clockss.orgjst.go.jp For substituted pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents. In a closely related analogue, 2,4-diamino-6-chloropyrimidine, oxidation with hydrogen peroxide catalyzed by sodium tungstate (B81510) yields the corresponding 2,4-diamino-6-chloropyrimidine-3-oxide. questjournals.org This suggests that this compound would likely undergo oxidation at the N-1 or N-3 position to form the corresponding N-oxide. The N-oxide functionality can significantly alter the reactivity of the pyrimidine ring, for instance by facilitating nucleophilic substitution. jst.go.jp

Reduction Pathways: The primary reduction pathway for this compound involves the C-6 chloro substituent. Reductive dehalogenation is a common and synthetically useful transformation for chloropyrimidines. acs.org This reaction is typically carried out via catalytic hydrogenation, using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas. oregonstate.edugoogle.com This process selectively removes the chlorine atom, yielding Pyrimidine-4-carboxamide (B1289416). This dehalogenation is a key step in synthetic routes where the chloro group is used as a temporary handle or a precursor to other functionalities. acs.org

The following table outlines the primary oxidation and reduction reactions.

| Reaction Type | Typical Reagents | Product | Significance |

| N-Oxidation | H₂O₂/Sodium Tungstate, m-CPBA | This compound-N-oxide | Alters electronic properties and reactivity of the ring. |

| Reductive Dehalogenation | H₂, Pd/C | Pyrimidine-4-carboxamide | Removes the chloro group, useful for accessing dechlorinated analogues. google.com |

Catalytic Transformations of this compound Derivatives (e.g., Palladium-mediated couplings)

The chlorine atom at the C-6 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for creating C-C, C-N, and C-S bonds, enabling the synthesis of a diverse range of complex molecules from this pyrimidine scaffold. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl substituents at the C-6 position. google.com The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. researchgate.net For example, derivatives of 6-chloropyrimidine have been successfully coupled with various arylboronic acids using catalysts like Pd(OAc)₂ with a phosphine ligand. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the C-6 position of the pyrimidine and a primary or secondary amine. nih.gov This method is a cornerstone for synthesizing 6-aminopyrimidine derivatives. nih.govacs.org The reaction typically employs a palladium precatalyst, a suitable phosphine ligand, and a base. acs.org This strategy has been used to displace the 6-chloro group in related pyrimidine carboxamides with various amines to produce biologically active compounds. acs.org

Heck Coupling: The Heck reaction allows for the formation of a C-C bond by coupling the chloropyrimidine with an alkene. This method can be used to introduce vinyl or substituted vinyl groups at the C-6 position. Palladium catalysts like Pd(OAc)₂ are commonly used for this transformation on pyrimidine systems. nih.gov

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne to form a C(sp)-C(sp²) bond, yielding 6-alkynylpyrimidine derivatives. The catalytic system typically consists of a palladium complex, a copper(I) co-catalyst, and a base. researchgate.net

The table below provides an overview of these important catalytic transformations.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) or Pd(II), Phosphine Ligand, Base | C-C | 6-Aryl/Heteroaryl-pyrimidine-4-carboxamide google.comresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II), Phosphine Ligand, Base | C-N | 6-Amino-pyrimidine-4-carboxamide Derivatives nih.govacs.org |

| Heck | Alkene | Pd(OAc)₂, Base | C-C | 6-Vinyl-pyrimidine-4-carboxamide Derivatives nih.gov |

| Sonogashira | Terminal Alkyne | Pd Complex, Cu(I) salt, Base | C-C | 6-Alkynyl-pyrimidine-4-carboxamide Derivatives researchgate.net |

These catalytic methods highlight the synthetic utility of this compound as a building block, providing access to a wide range of substituted pyrimidines for various research applications.

Derivatization and Structural Modification Strategies Based on 6 Chloropyrimidine 4 Carboxamide

Modification of the Pyrimidine (B1678525) Core Structure

Alterations to the central pyrimidine ring are a primary approach to modulate the physicochemical and pharmacological properties of 6-chloropyrimidine-4-carboxamide derivatives. These modifications primarily involve substitutions at the C-2 and C-4 positions and the isosteric replacement of the pyrimidine ring itself.

The chlorine atom at the 6-position (or C-4, depending on numbering conventions) and the substituent at the C-2 position of the pyrimidine ring are key sites for nucleophilic substitution. The reactivity of these positions allows for the introduction of a diverse range of functional groups.

Research has demonstrated that the 6-chloro group can be displaced by various amines to synthesize novel 6-dialkylaminopyrimidine carboxamides. nih.gov A common synthetic route involves the initial coupling of 6-chloropyrimidine-4-carboxylic acid with an amine to form the amide, followed by the displacement of the 6-chloro group with a different amine. nih.govacs.org For instance, a series of antitubercular compounds were synthesized by coupling 6-chloropyrimidine-4-carboxylic acid with aniline, 4-methoxyaniline, or 4-aminopyridine, followed by the substitution of the 6-chloro group with various amines. nih.gov

In other studies, starting from 2,4-dichloropyrimidine (B19661) derivatives, regioselective substitution is often exploited. The C-4 chloro substituent is more electrophilic and can be selectively replaced with various nucleophiles such as amines, heteroaromatics, or phenols. nih.govacs.org The remaining C-2 chloro group can then be substituted under more forcing conditions, such as higher temperatures or microwave irradiation, to introduce a second, different substituent. nih.govacs.org This stepwise approach allows for the synthesis of a wide library of disubstituted pyrimidine-4-carboxamides.

For example, a general four-step sequence can begin with orotic acid, which is converted to the corresponding acyl chloride. nih.govacs.org Subsequent reaction with primary amines yields amides. The more reactive 4-chloro position of the resulting dichloropyrimidine is then regioselectively substituted, followed by a final substitution at the 2-chloro position. nih.govacs.org

| Starting Material | Position of Substitution | Introduced Substituent | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 6-chloropyrimidine-4-carboxylic acid | C-6 | Various amines | 6-Dialkylaminopyrimidine carboxamides | nih.gov |

| 2,4-dichloropyrimidine derivatives | C-4 (regioselective) | Amines, heteroaromatics, phenols | 2-Chloro-4-substituted-pyrimidine derivatives | nih.govacs.org |

| 2-Chloro-4-substituted-pyrimidine derivatives | C-2 | Various amines | 2,4-Disubstituted pyrimidine-4-carboxamides | nih.govacs.org |

Isosteric replacement of the pyrimidine ring with other heterocyclic systems is a valuable strategy to explore new chemical space and improve pharmacological properties. Several studies have reported the synthesis of analogues where the pyrimidine core is replaced by pyridyl, pyridazine (B1198779), thiazole, or pyridone rings. nih.govacs.org

For instance, pyridazine analogues have been synthesized by heating 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with POCl₃, followed by quenching with an amine to form the amide. nih.govacs.org Pyridone analogues can be prepared from methyl coumalate, which is reacted with an amine to give an N-substituted pyridinone ester, followed by hydrolysis and amide coupling. nih.govacs.org Thiazole-based analogues have also been synthesized, for example, by the reductive amination of methyl 2-aminothiazole-4-carboxylate. nih.gov

The rationale behind these replacements often includes the desire to improve properties like solubility. For example, replacing a phenyl ring with a pyridyl ring was shown to improve aqueous solubility. acs.org The influence of the nitrogen atoms in the pyrimidyl ring has also been investigated through the synthesis of pyridyl analogues. acs.org

| Original Ring | Isosteric Replacement | Synthetic Precursor | Reference |

|---|---|---|---|

| Pyrimidine | Pyridazine | 6-oxo-1,6-dihydropyridazine-4-carboxylic acid | nih.govacs.org |

| Pyrimidine | Pyridone | Methyl coumalate | nih.govacs.org |

| Pyrimidine | Thiazole | Methyl 2-aminothiazole-4-carboxylate | nih.gov |

| Pyrimidine | Pyridine (B92270) | Dichloropyridine derivatives | acs.org |

Functionalization of the Carboxamide Group

The carboxamide group at the C-4 position is another key site for modification. Strategies in this area include the synthesis of N-substituted derivatives and the replacement of the entire amide linker with other functional groups.

The synthesis of N-substituted carboxamides is a straightforward and widely used derivatization strategy. This is typically achieved through an amide coupling reaction between the corresponding carboxylic acid and a primary or secondary amine. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate this transformation. nih.govacs.org

A two-step procedure is often utilized, starting from a chloro-heterocyclic-carboxylic acid. acs.org The first step is the amide coupling with the desired amine, followed by the nucleophilic displacement of the chloro group. acs.org This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling a detailed exploration of the SAR. For example, replacing a phenyl ring on the amide with an isopropyl group was found to be detrimental to activity in one study, while a cyclohexyl ring retained activity. acs.org This suggests a preference for an aryl ring on the amide in that particular series. acs.org

The amide bond itself can be replaced with other functional groups, known as amide isosteres, to alter the chemical properties of the molecule, such as its stability, polarity, and hydrogen bonding capacity.

One example is the synthesis of a "reverse amide," where the orientation of the amide bond is flipped. nih.govacs.org This can be achieved by reacting a pyrimidine amine with a benzoyl chloride in the presence of a base. nih.govacs.org Another amide isostere that has been explored is the trifluoromethyl ketone. nih.govacs.org This was synthesized from the corresponding carboxylic acid via the formation of a Weinreb amide, followed by trifluoromethylation. nih.govacs.org The replacement of the carboxamide functionality with a sulfonamide group has also been reported, although in one instance this led to a significant decrease in potency. openmedicinalchemistryjournal.com

Introduction of Chiral Centers and Stereoisomer Synthesis

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities and pharmacological profiles. Chirality can be introduced in several ways, including the use of chiral building blocks or through stereoselective reactions.

In the synthesis of NAPE-PLD inhibitors, for example, a chiral (S)-3-phenylpiperidine was coupled to the 2-chloropyrimidine (B141910) scaffold. nih.govacs.org This conformational restriction of an N-methylphenethylamine group by replacement with a chiral piperidine (B6355638) derivative led to a threefold increase in inhibitory potency. acs.org Similarly, the use of (S)-3-hydroxypyrrolidin-1-yl as a substituent at the C-6 position introduced another chiral center. nih.govacs.org

Stereoselective reductions are another method to introduce chirality. For instance, the reduction of an imine using sodium borohydride (B1222165) (NaBH₄) can provide a chiral amine fragment. nih.gov The synthesis of chiral derivatives often involves starting with commercially available chiral substrates, such as 2-methyl-l-proline hydrochloride, to install the desired stereochemistry. nih.gov

General Impact of Structural Modifications on Chemical Properties (excluding physical properties)

The chemical properties of this compound are intrinsically linked to the electron-deficient nature of the pyrimidine ring. semanticscholar.orgscialert.net The presence of two nitrogen atoms and the chloro- and carboxamide substituents render the 2-, 4-, and 6-positions of the ring electrophilic and thus susceptible to nucleophilic attack. semanticscholar.orgscialert.net Structural modifications at these key positions can profoundly influence the compound's reactivity, electronic distribution, and potential for intermolecular interactions.

Impact of Modification at the 6-Position:

The chlorine atom at the 6-position is a reactive site and a key handle for derivatization, typically via nucleophilic aromatic substitution (SNAr). Replacing the chloro group with various nucleophiles, particularly amines, is a common strategy that significantly alters the chemical character of the scaffold. acs.orgacs.org The reaction can be performed under various conditions, including at 0 °C in a solvent like tetrahydrofuran (B95107) (THF) or using high temperature and microwave irradiation. acs.orgacs.orgnih.govnih.gov

Table 1: Impact of Nucleophilic Substitution at the 6-Chloro Position

| Original Group | Nucleophile | Resulting Group | General Impact on Chemical Properties |

|---|---|---|---|

| 6-Chloro | Morpholine (B109124) | 6-Morpholino | Introduces a polar, heterocyclic amine. |

| 6-Chloro | Piperidine | 6-Piperidinyl | Increases hydrophobicity compared to morpholine. acs.org |

| 6-Chloro | Dimethylamine | 6-Dimethylamino | Replaces a cyclic amine with a smaller, acyclic one, potentially reducing steric hindrance. acs.org |

| 6-Chloro | (S)-3-Hydroxypyrrolidine | 6-((S)-3-Hydroxypyrrolidin-1-yl) | Introduces a chiral center and a hydrogen bond donor/acceptor, increasing polarity. acs.orgnih.gov |

Impact of Modification at the 4-Carboxamide Group:

The 4-carboxamide moiety is crucial for the molecule's chemical interactions, primarily through its ability to act as a hydrogen bond donor and acceptor. Modifications to this group, even seemingly minor ones, can have a significant impact.

Methylation of the amide nitrogen, for example, can lead to a complete loss of biological activity in certain contexts. acs.orgnih.gov This suggests that the amide proton is a critical hydrogen bond donor for molecular recognition, and its removal, coupled with the introduction of a sterically demanding methyl group, disrupts this essential interaction. acs.orgnih.gov

The substituent attached to the amide nitrogen (the R1 group) also plays a vital role. Varying the nature of this group, such as by altering the length of an alkyl chain or introducing rings, can fine-tune the compound's properties. Studies have shown that linear alkylamides, particularly a propyl chain, can be optimal for inhibitory activity in specific enzyme assays. acs.orgnih.gov Conversely, branching the alkyl chain or adding larger aromatic groups can be less favorable, indicating that both the size and conformation of this substituent are important. acs.orgnih.gov The synthesis of these amide derivatives is often achieved by coupling the corresponding 6-chloropyrimidine-4-carboxylic acid with a primary amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org

Table 2: Impact of Modifications on the 4-Carboxamide Moiety

| Modification | Position | General Impact on Chemical Properties |

|---|---|---|

| N-Methylation | Amide Nitrogen | Removes a key hydrogen bond donor; introduces steric bulk. acs.orgnih.gov |

| Removal of methylene (B1212753) group | Amide R1 Substituent | Shortens the substituent chain, potentially altering binding pocket fit. acs.org |

| Varying linear alkyl chains (e.g., propyl) | Amide R1 Substituent | Modulates lipophilicity and steric fit; optimal chain length can be critical. acs.orgnih.gov |

The chemical reactivity of the pyrimidine ring is a result of the interplay between all its substituents. The electronic nature of the groups at the C4 and C6 positions influences the ring's susceptibility to further reactions, such as electrophilic substitution at the C5 position. csir.co.zaresearchgate.net The presence of a chlorine atom at C6, an electron-withdrawing group, enhances the electrophilicity of the pyrimidine ring at C5, but can also hinder the formation of intermediates needed for certain reactions like nitrosation if the C4 substituent is not sufficiently activating. csir.co.za Replacing the chlorine at C6 with an electron-donating amino group generally activates the ring, but the specific nature of the amine (e.g., N,N-dialkyl vs. N-aryl) can impede reactions due to steric or electronic effects. csir.co.zaresearchgate.net This highlights a subtle balance where structural modifications at one position can electronically influence the reactivity at another, guiding subsequent derivatization strategies.

Advanced Spectroscopic Characterization Methodologies for 6 Chloropyrimidine 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 6-Chloropyrimidine-4-carboxamide. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon in the molecule.

In the ¹H NMR spectrum of this compound, the protons on the pyrimidine (B1678525) ring (H-2 and H-5) are expected to appear as distinct signals in the aromatic region. The presence of two nitrogen atoms and the chlorine atom in the heterocyclic ring significantly influences their chemical shifts, typically causing them to resonate at lower fields. The amide group (-CONH₂) protons may appear as one or two broad signals, depending on the rate of their exchange with the solvent and the rotation around the C-N bond.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the amide, and the four carbons of the pyrimidine ring (C-2, C-4, C-5, and C-6). The carbons attached to electronegative atoms (C-4, C-6, and the carbonyl carbon) are typically shifted downfield. For instance, in related pyrimidine-4-carboxamide (B1289416) derivatives, the carbonyl carbon signal appears around δ 163-165 ppm, while the ring carbons resonate between approximately δ 90 and 160 ppm. nih.govacs.org The structural characterization of pyrimidine derivatives is routinely confirmed using ¹H and ¹³C NMR. arabjchem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~9.0 - 9.2 | Singlet (s) or Doublet (d) |

| H-5 | ~7.5 - 7.8 | Singlet (s) or Doublet (d) |

| -CONH₂ | ~7.5 - 8.5 (broad) | Broad Singlet (br s) |

| C=O | ~163 - 166 | - |

| C-2 | ~158 - 160 | - |

| C-4 | ~156 - 159 | - |

| C-6 | ~160 - 163 | - |

| C-5 | ~115 - 120 | - |

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and mapping the complete atomic connectivity of the molecule. wikipedia.org

Correlation Spectroscopy (COSY) : This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For a derivative of this compound with substituents that allow for such couplings, COSY is invaluable for tracing proton networks.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the signals of protons with their directly attached heteronuclei, most commonly ¹³C. columbia.eduemerypharma.com This technique provides a direct link between the ¹H and ¹³C spectra, confirming which proton is attached to which carbon. For the parent compound, it would show cross-peaks connecting the H-2 signal to the C-2 signal and the H-5 signal to the C-5 signal.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals long-range correlations (typically over 2 to 4 bonds) between protons and carbons. wikipedia.orgsdsu.educolumbia.edu This is particularly useful for identifying connections to and between quaternary carbons (those without attached protons), such as C-4, C-6, and the carbonyl carbon in this compound. For example, one would expect to see HMBC correlations from the H-2 proton to C-4 and C-6, and from the H-5 proton to C-4 and C-6, which firmly establishes the substitution pattern on the pyrimidine ring.

The conformation of this compound, particularly the orientation of the carboxamide group relative to the pyrimidine ring, can be investigated using advanced NMR methods. Restricted rotation around the C(4)-C(amide) single bond can lead to the existence of different conformational isomers (rotamers), which may be observable in the NMR spectrum. researchgate.net This phenomenon can manifest as a duplication of signals for the amide protons and nearby ring protons. mdpi.com

Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide information on the energy barriers to this rotation. mdpi.com Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. NOE signals between the amide protons and the H-5 proton would provide direct evidence for their relative orientation and help to define the preferred conformation in solution. researchgate.netmdpi.comacs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₅H₄ClN₃O. A critical diagnostic feature in the mass spectrum is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two distinct peaks ([M]⁺ and [M+2]⁺) with this characteristic intensity ratio, providing definitive evidence for the presence of a single chlorine atom in the molecule. This technique is routinely employed in the characterization of novel pyrimidine derivatives. nih.govacs.orgfrontiersin.org

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution with minimal fragmentation. nih.govlibretexts.org It is particularly well-suited for polar compounds like pyrimidine carboxamides. ESI-MS typically generates protonated molecules, [M+H]⁺, in the positive ion mode. core.ac.uk For this compound (MW: 157.56 g/mol ), a prominent signal at an m/z of approximately 158.0 would be expected. biosynth.com ESI-MS is often coupled with liquid chromatography (LC-MS), a powerful combination used to analyze the purity of reaction products and final compounds. nih.govchemrxiv.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the pyrimidine ring, the carboxamide group, and the carbon-chlorine bond.

The IR spectrum of a pyrimidine derivative typically displays a series of characteristic absorption bands. vandanapublications.comscientific.net The vibrations associated with the heterocyclic pyrimidine ring, including C-H stretching, C=N, and C=C ring stretching, appear in the fingerprint region of the spectrum. For instance, aromatic C-H stretching vibrations are generally observed between 2920-2978 cm⁻¹. researchgate.net

The carboxamide functional group gives rise to several distinct and strong absorption bands. The carbonyl (C=O) stretching vibration is one of the most prominent peaks, typically appearing in the range of 1640-1690 cm⁻¹. semanticscholar.orgmdpi.com The N-H stretching vibrations of the primary amide (-CONH₂) are also clearly identifiable, usually as two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. mdpi.comarabjchem.org Furthermore, the N-H bending vibration (scissoring) is expected around 1600-1650 cm⁻¹, sometimes overlapping with the C=C ring stretching bands.

The presence of the chlorine atom attached to the pyrimidine ring can be identified by the C-Cl stretching vibration. This absorption band typically appears in the lower frequency region of the spectrum, generally around 700 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related pyrimidine derivatives.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Amide (–NH₂) | Asymmetric & Symmetric Stretch | 3100 - 3500 | mdpi.comarabjchem.org |

| Aromatic C-H | Stretch | 2920 - 2978 | researchgate.net |

| Carbonyl (–C=O) | Stretch | 1640 - 1690 | semanticscholar.orgmdpi.com |

| Amide (–NH₂) | Bend (Scissoring) | 1600 - 1650 | |

| Pyrimidine Ring | C=C and C=N Stretch | 1525 - 1596 | researchgate.net |

| Carbon-Chlorine (C–Cl) | Stretch | ~700 | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of synthesized compounds and for isolating them from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the analysis of pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. It is routinely used to confirm the purity of final products, with purities often exceeding 95% for well-synthesized pyrimidine carboxamides. acs.orgrsc.org The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.govnih.gov In this setup, a nonpolar stationary phase, typically a C18-modified silica (B1680970) gel, is used in conjunction with a polar mobile phase. The retention of polar compounds like pyrimidines is highly dependent on the pH of the mobile phase. nih.govresearchgate.net

A typical HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net Adjusting the pH of the buffer, often to around 4.0, is crucial for achieving optimal separation of purine (B94841) and pyrimidine bases. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the pyrimidine ring system absorbs UV light, with a wavelength of 254 nm being frequently employed. rsc.org A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate compounds with a wide range of polarities in a single run. nih.gov

The table below outlines typical conditions for the HPLC analysis of pyrimidine derivatives.

Table 2: Typical HPLC Conditions for the Analysis of Pyrimidine Derivatives

| Parameter | Description | Source |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | rsc.org |

| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., Methanol/Water or Acetonitrile/Water) | rsc.orgnih.gov |

| Buffer | Acetate or Phosphate buffer | nih.govresearchgate.net |

| pH | ~4.0 for optimal separation | nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | rsc.org |

| Detection | UV Absorbance at ~254 nm | rsc.org |

| Purity Standard | >95% for final compounds | acs.orgrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used for the identification and quantification of volatile and semi-volatile compounds. nih.govheteroletters.org For pyrimidine derivatives, which can have limited volatility, a derivatization step is often required to convert them into more volatile species suitable for GC analysis. nih.gov A common approach is silylation, which replaces active hydrogen atoms (e.g., on the amide group) with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. nih.govnih.gov

In a GC-MS analysis, the sample is first vaporized and injected into the GC column. The components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). arabjchem.org

The mass spectrum provides crucial structural information. The molecular ion peak (M⁺) reveals the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, offers clues about the molecule's structure. For this compound, key fragmentation pathways would likely include the loss of the chlorine atom (M-35/37), the loss of the carboxamide group (M-44), and cleavage of the pyrimidine ring itself. This fragmentation data is invaluable for confirming the identity of the compound. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound (and its TMS derivative) in GC-MS

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Probable Lost Neutral Fragments |

| This compound | 157/159 | [M-17]⁺ (loss of NH₃), [M-35/37]⁺ (loss of Cl), [M-44]⁺ (loss of CONH₂) |

| TMS-derivatized this compound | Variable (depends on extent of silylation) | [M-15]⁺ (loss of CH₃ from TMS), [M-73]⁺ (loss of Si(CH₃)₃) |

Computational Chemistry and Theoretical Investigations of 6 Chloropyrimidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic properties of molecules. nih.gov These calculations can predict molecular geometries, vibrational frequencies, and a host of electronic descriptors that govern the behavior of 6-Chloropyrimidine-4-carboxamide.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Quantum chemical calculations, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to optimize the geometry of this compound and analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into hybridization and delocalization of electron density within the molecule. For this compound, this analysis would reveal the nature of the bonds within the pyrimidine (B1678525) ring, the carboxamide group, and the carbon-chlorine bond, as well as the interactions between them.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit positive potential, making them potential hydrogen bond donors. The region around the chlorine atom would also be of interest, as it could exhibit both negative (lone pairs) and positive (σ-hole) potential, influencing its interaction with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects on this compound.

Simulations of this compound in an explicit solvent, such as water, would reveal its hydration structure and how water molecules interact with the different functional groups. This is crucial for understanding its solubility and behavior in biological environments. Furthermore, MD simulations can be used to study the stability of the compound and any conformational changes it might undergo over time. nih.gov

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and determine their relative energies. For this compound, a key conformational feature is the orientation of the carboxamide group relative to the pyrimidine ring.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis can reveal the most likely shapes the molecule will adopt and the energy barriers to interconversion between these shapes.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. rsc.org For this compound, theoretical calculations could be employed to study its reactivity in various chemical transformations.

For instance, the mechanism of nucleophilic substitution at the chlorine-bearing carbon of the pyrimidine ring could be investigated. By modeling the reaction pathway with a nucleophile, the transition state structure can be located, and the activation energy barrier can be calculated. This information is critical for understanding the reactivity of the compound and for designing new synthetic routes. Computational studies can also shed light on the role of catalysts and solvent effects in a given reaction. rsc.org

Applications of 6 Chloropyrimidine 4 Carboxamide As a Synthetic Intermediate and Building Block

Precursor for Complex Pyrimidine (B1678525) Derivatives

The reactivity of the chlorine atom at the 6-position of 6-chloropyrimidine-4-carboxamide makes it an excellent substrate for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of more complex pyrimidine derivatives.

A common synthetic strategy involves the displacement of the chloro group with various amines. For instance, in the synthesis of novel antitubercular agents, this compound can be reacted with different amines to produce a library of 6-aminopyrimidine-4-carboxamides. acs.orgnih.gov This straightforward two-step procedure often begins with the coupling of 6-chloropyrimidine-4-carboxylic acid with an amine to form the corresponding amide, followed by the nucleophilic displacement of the chlorine atom. acs.org

Similarly, this reactivity is exploited in the creation of inhibitors for enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The synthesis of a library of pyrimidine-4-carboxamides involved the regioselective substitution of the 4-chloro substituent of a dichloropyrimidine with various amines, followed by coupling with other amines at the 2-position. acs.org This highlights the ability to selectively functionalize the pyrimidine ring at different positions.

The following table summarizes examples of complex pyrimidine derivatives synthesized from this compound or its close analogs:

| Precursor | Reagent | Resulting Derivative | Application |

| 6-Chloropyrimidine-4-carboxylic acid | Aniline, then various amines | 6-Dialkylaminopyrimidine carboxamides | Antitubercular agents acs.org |

| 2,6-Dichloropyrimidine-4-carboxamide | Various amines, heteroaromatics, or phenols | Substituted pyrimidine-4-carboxamides | NAPE-PLD inhibitors acs.org |

| 6-Chloropyrimidin-4-amine | Benzoyl chloride, then 1-(4-fluorophenyl)-N-methylmethanamine | Reverse amide pyrimidine derivative | Antitubercular agent nih.gov |

Role in the Synthesis of Diverse Heterocyclic Systems

Beyond the synthesis of simple substituted pyrimidines, this compound serves as a key building block for the construction of more elaborate heterocyclic systems. The pyrimidine ring itself can act as a scaffold upon which other rings are fused or attached.

For example, the formyl group, which can be derived from the carboxamide, can be used as a handle to generate various substituents, including those that can participate in cyclization reactions to form fused systems like furo[3,2-d]pyrimidines. researchgate.net Although not directly starting from the carboxamide, this illustrates the potential for functional group interconversion to access precursors for diverse heterocyclic frameworks.

The inherent reactivity of the chloropyrimidine core allows for its incorporation into larger, more complex structures. The ability to perform sequential nucleophilic aromatic substitution (SNAr) reactions at different positions of a di- or tri-chlorinated pyrimidine, a close relative of this compound, is a powerful tool for building diverse heterocyclic libraries. nih.gov

Scaffold in Medicinal Chemistry for Compound Library Generation (synthetic applications only)

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including nucleic acids. nih.gov this compound provides a readily modifiable template for the generation of compound libraries for drug discovery. acs.orgnih.gov

The synthetic tractability of this compound allows medicinal chemists to systematically vary the substituents at the 6-position and the carboxamide nitrogen. This systematic modification is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize the potency and other pharmacological properties of lead compounds. acs.orgnih.gov

For instance, a high-throughput screening campaign identified a 6-dialkylaminopyrimidine carboxamide scaffold as a promising hit series for novel antitubercular agents. acs.orgnih.gov Subsequent synthetic efforts focused on creating a library of analogs by introducing a variety of amines at the 6-position to explore the SAR and improve the biological profile of the initial hits. acs.orgnih.gov

The generation of these libraries often employs parallel synthesis techniques, where a common intermediate like this compound is reacted with a diverse set of building blocks to rapidly produce a large number of distinct compounds. This approach accelerates the drug discovery process by enabling the screening of a wide range of chemical diversity.

Intermediate in Agrochemical and Dye Synthesis

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and dyes. chemimpex.com The pyrimidine scaffold is found in various herbicides and fungicides, and the reactivity of the chloro-substituent allows for the synthesis of these active ingredients. chemimpex.com

While specific examples detailing the synthesis of commercial agrochemicals or dyes directly from this compound are not extensively available in the provided search results, the general application of chloropyrimidines in these industries is well-documented. chemimpex.com The synthetic principles are similar to those in medicinal chemistry, involving the displacement of the chlorine atom to introduce functionalities that confer the desired herbicidal, fungicidal, or chromophoric properties.

The versatility of the pyrimidine ring and the ease of its functionalization through intermediates like this compound make it a valuable component in the design and synthesis of a broad spectrum of commercially important chemicals.

Structure Activity Relationship Sar Methodologies in Chemical Series Development Involving 6 Chloropyrimidine 4 Carboxamide Scaffolds

Systematic Variation of Substituents on the Pyrimidine (B1678525) Ring and Carboxamide Group

A fundamental approach in medicinal chemistry is the systematic modification of a lead compound to understand the contribution of different parts of the molecule to its biological activity. For the 6-chloropyrimidine-4-carboxamide scaffold, this involves introducing a diverse range of chemical groups at various positions on both the pyrimidine ring and the carboxamide moiety.